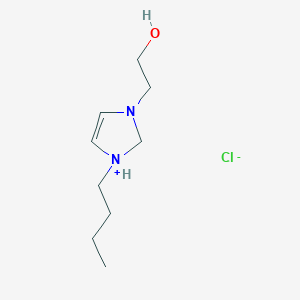
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride is an ionic liquid that has garnered significant interest due to its unique properties. Ionic liquids are salts that are liquid at or near room temperature and are composed of organic cations and inorganic or organic anions. This particular compound is known for its low melting point, high thermal stability, and negligible vapor pressure, making it an attractive alternative to traditional solvents in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole with butyl chloride, followed by the introduction of a hydroxyethyl group. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like acetonitrile or toluene at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to minimize impurities and maximize efficiency. The final product is typically purified through recrystallization or distillation.
化学反応の分析
Types of Reactions
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The chloride anion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Metathesis reactions often involve the use of silver salts or other halide sources.
Major Products
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is a reduced imidazolium derivative.
Substitution: The major products are new ionic liquids with different anions.
科学的研究の応用
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique solvation properties.
Biology: It has been studied for its potential use in biocatalysis and enzyme stabilization.
Medicine: Research is ongoing into its potential as a drug delivery agent and its antimicrobial properties.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, and in processes such as electroplating and battery production.
作用機序
The mechanism by which 1-butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride exerts its effects is largely dependent on its ionic nature. The cation interacts with various molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution. The chloride anion can also participate in nucleophilic substitution reactions, further expanding the compound’s utility.
類似化合物との比較
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-(2-hydroxyethyl)imidazolium bromide
- 1-Butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the hydroxyethyl group, which enhances its hydrogen bonding capacity and solubility in polar solvents. This functional group also imparts additional reactivity, making it suitable for a broader range of chemical transformations compared to its analogs.
特性
CAS番号 |
444723-74-4 |
|---|---|
分子式 |
C9H19ClN2O |
分子量 |
206.71 g/mol |
IUPAC名 |
2-(1-butyl-1,2-dihydroimidazol-1-ium-3-yl)ethanol;chloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-2-3-4-10-5-6-11(9-10)7-8-12;/h5-6,12H,2-4,7-9H2,1H3;1H |
InChIキー |
MGZFKCKWIRPETH-UHFFFAOYSA-N |
正規SMILES |
CCCC[NH+]1CN(C=C1)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


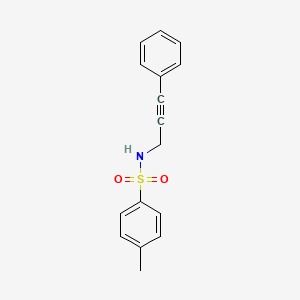
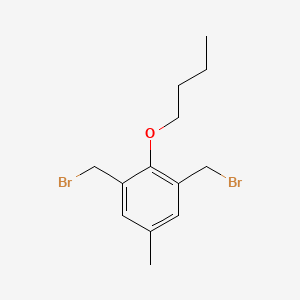
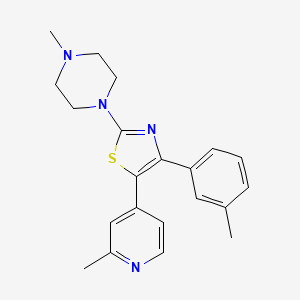
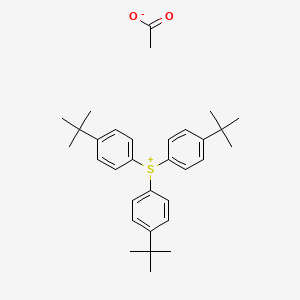
![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)

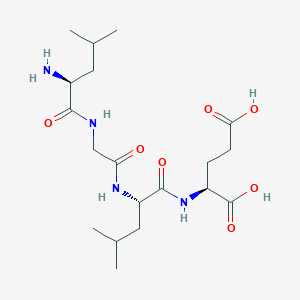

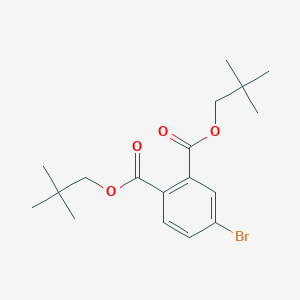
![Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl-](/img/structure/B14235051.png)
![1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro-](/img/structure/B14235058.png)
![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione](/img/structure/B14235060.png)
![1H-Pyrrolo[2,1-F][1,4,7]dioxazonine](/img/structure/B14235067.png)
![N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide](/img/structure/B14235072.png)
